GPX4-IN-8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

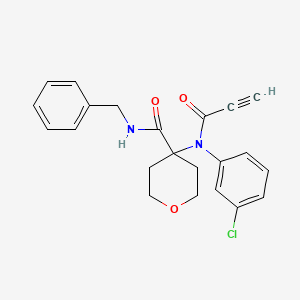

Molecular Formula |

C22H21ClN2O3 |

|---|---|

Molecular Weight |

396.9 g/mol |

IUPAC Name |

N-benzyl-4-(3-chloro-N-prop-2-ynoylanilino)oxane-4-carboxamide |

InChI |

InChI=1S/C22H21ClN2O3/c1-2-20(26)25(19-10-6-9-18(23)15-19)22(11-13-28-14-12-22)21(27)24-16-17-7-4-3-5-8-17/h1,3-10,15H,11-14,16H2,(H,24,27) |

InChI Key |

BBMDTKKVDHDHEO-UHFFFAOYSA-N |

Canonical SMILES |

C#CC(=O)N(C1=CC(=CC=C1)Cl)C2(CCOCC2)C(=O)NCC3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

GPX4-IN-8: A Technical Guide to its Mechanism of Action in Inducing Ferroptosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of potent and selective Glutathione (B108866) Peroxidase 4 (GPX4) inhibitors, with a focus on the class of compounds to which GPX4-IN-8 belongs. GPX4 is a crucial selenoenzyme responsible for detoxifying lipid peroxides, thereby protecting cells from a regulated form of cell death known as ferroptosis.[1] Inhibition of GPX4 leads to the accumulation of lipid reactive oxygen species (ROS), culminating in iron-dependent cell death.[2] This guide details the molecular interactions, signaling pathways, and cellular consequences of GPX4 inhibition, supported by quantitative data from representative potent GPX4 inhibitors. Detailed experimental protocols for key assays are provided to enable researchers to characterize and evaluate GPX4 inhibitors.

Introduction to GPX4 and Ferroptosis

Glutathione Peroxidase 4 (GPX4) is a unique member of the glutathione peroxidase family of enzymes, distinguished by its ability to reduce phospholipid hydroperoxides directly within biological membranes.[1] This function is critical for maintaining cellular redox homeostasis and preventing the propagation of lipid peroxidation, a key initiating event in ferroptosis.[1]

Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lethal lipid peroxides.[2] It is morphologically and biochemically distinct from other forms of cell death, such as apoptosis and necrosis. The induction of ferroptosis has emerged as a promising therapeutic strategy, particularly for cancers that are resistant to traditional therapies.[2]

The Core Mechanism: GPX4 Inhibition

This compound and related compounds are potent inhibitors of GPX4. The primary mechanism of action involves the direct binding to and inactivation of the GPX4 enzyme. This inhibition disrupts the delicate balance of cellular redox control, leading to a cascade of events that culminate in ferroptosis.

Molecular Interaction with GPX4

While the precise binding mode of this compound is not publicly detailed, potent GPX4 inhibitors often form a covalent bond with the selenocysteine (B57510) residue in the active site of the enzyme. This irreversible inhibition effectively shuts down the enzyme's catalytic activity.

Downstream Cellular Consequences

The inhibition of GPX4 initiates a series of well-defined cellular events:

-

Accumulation of Lipid Peroxides: With GPX4 inactivated, the cell's ability to neutralize lipid hydroperoxides is severely compromised. This leads to a rapid and uncontrolled accumulation of these toxic species within cellular membranes.

-

Iron-Dependent Fenton Chemistry: The presence of labile iron is essential for the execution of ferroptosis. Iron participates in the Fenton reaction, which generates highly reactive hydroxyl radicals from lipid hydroperoxides, further propagating lipid peroxidation.

-

Oxidative Stress and Membrane Damage: The massive accumulation of lipid peroxides and the propagation of lipid radical chain reactions lead to extensive damage to cellular membranes, including the plasma membrane and organellar membranes. This loss of membrane integrity is a key feature of ferroptotic cell death.

-

Cell Death: Ultimately, the overwhelming oxidative stress and irreparable membrane damage result in cell lysis and death.

Signaling Pathways

The inhibition of GPX4 by compounds like this compound is a central event in the induction of ferroptosis. The following diagram illustrates the canonical ferroptosis pathway and the point of intervention for GPX4 inhibitors.

Quantitative Data

| Parameter | GPX4 Inhibitor (Sonata Therapeutics) | GPX4-IN-3 (Compound 26a) | Reference |

| GPX4 IC50 | 0.034 µM | 71.7% inhibition at 1 µM | [3] |

| GPX1 IC50 | 93.3 µM | Not Available | [3] |

| Selectivity (GPX1/GPX4) | ~2744-fold | Not Available | [3] |

| Antiproliferative IC50 (Cancer Cell Panel) | 0.0032 - 6.56 µM | 0.15 µM (HT-1080), 0.78 µM (4T1), 6.9 µM (MCF7) | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize GPX4 inhibitors.

GPX4 Enzymatic Activity Assay (Coupled Assay)

This assay measures the ability of a compound to inhibit the enzymatic activity of purified GPX4.

Principle: The activity of GPX4 is determined by a coupled enzyme reaction. GPX4 reduces a substrate (e.g., cumene (B47948) hydroperoxide) using glutathione (GSH) as a cofactor, which is oxidized to glutathione disulfide (GSSG). Glutathione reductase (GR) then reduces GSSG back to GSH, a process that consumes NADPH. The rate of NADPH consumption is monitored by the decrease in absorbance at 340 nm, which is proportional to GPX4 activity.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.6), 5 mM EDTA.

-

NADPH solution: 10 mM in Assay Buffer.

-

GSH solution: 100 mM in Assay Buffer.

-

Glutathione Reductase (GR) solution: 10 units/mL in Assay Buffer.

-

GPX4 enzyme: Recombinant human GPX4 diluted in Assay Buffer.

-

Substrate: Cumene hydroperoxide, 1.5 mM in Assay Buffer.

-

Test Compound (this compound): Serial dilutions in DMSO.

-

-

Assay Procedure (96-well plate format):

-

To each well, add:

-

140 µL Assay Buffer

-

10 µL NADPH solution

-

10 µL GSH solution

-

10 µL GR solution

-

10 µL of test compound dilution (or DMSO for control).

-

-

Incubate at room temperature for 10 minutes.

-

Add 10 µL of diluted GPX4 enzyme to initiate the reaction.

-

Incubate at room temperature for 5 minutes.

-

Add 10 µL of cumene hydroperoxide solution to start the reaction.

-

Immediately measure the absorbance at 340 nm every 30 seconds for 10 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of NADPH consumption (decrease in A340/min).

-

Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.

-

Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

References

- 1. The Selenoprotein Glutathione Peroxidase 4: From Molecular Mechanisms to Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms and pharmacological applications of ferroptosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol for detection of ferroptosis in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of GPX4-IN-8: A Technical Guide to a Novel Ferroptosis Inducer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a promising therapeutic avenue for various diseases, particularly cancer. A key regulator of this pathway is Glutathione (B108866) Peroxidase 4 (GPX4), a selenoenzyme that detoxifies lipid hydroperoxides. Inhibition of GPX4 has thus become a focal point for the discovery of novel anti-cancer agents. This technical guide provides an in-depth overview of the discovery and synthesis of GPX4-IN-8, a potent inhibitor of GPX4. We will delve into the core signaling pathways, present comparative data for various GPX4 inhibitors, and provide detailed experimental methodologies for their synthesis and evaluation.

Introduction to GPX4 and Ferroptosis

Glutathione Peroxidase 4 (GPX4) is a unique antioxidant enzyme that plays a critical role in cellular defense against oxidative damage.[1] Unlike other members of the glutathione peroxidase family, GPX4 can directly reduce complex lipid hydroperoxides within biological membranes, thereby preventing the propagation of lipid peroxidation.[2] This function is central to the prevention of ferroptosis, a non-apoptotic form of cell death driven by the iron-dependent accumulation of lethal lipid reactive oxygen species (ROS).[1]

The induction of ferroptosis has been identified as a promising strategy to eliminate cancer cells, especially those that are resistant to traditional therapies.[1] Consequently, the development of small molecule inhibitors targeting GPX4 has garnered significant interest in the field of drug discovery.

The GPX4 Signaling Pathway in Ferroptosis

The canonical GPX4 pathway is a critical node in the regulation of ferroptosis. Its inhibition, either directly or indirectly, leads to a cascade of events culminating in cell death.

Discovery of this compound and Other Potent Inhibitors

The discovery of GPX4 inhibitors has largely been driven by high-throughput screening and structure-activity relationship (SAR) studies. Early inhibitors like RSL3 and ML162 paved the way for the development of more potent and selective compounds. This compound, also known as compound A80, emerged from these efforts as a potent inhibitor with significant anti-proliferative activity. Other notable inhibitors include GPX4-IN-3 (compound 26a) and C18, which were developed through structural optimization of earlier scaffolds.

Data Presentation: Comparative Biological Activity of GPX4 Inhibitors

The following table summarizes the biological activity of this compound and other key GPX4 inhibitors across various cancer cell lines.

| Inhibitor | Alias | Target | Cell Line | IC50 (µM) | Reference |

| This compound | Compound A80 | GPX4 | Not Specified | Potent | [3] |

| GPX4-IN-3 | Compound 26a | GPX4 | 4T1 (Breast Cancer) | 0.078 | [2][4] |

| MCF-7 (Breast Cancer) | 6.9 | [2][4] | |||

| HT-1080 (Fibrosarcoma) | 0.15 | [2][4] | |||

| (1S,3R)-RSL3 | RSL3 | GPX4 | HN3 (Head and Neck Cancer) | 0.48 | [5] |

| HCT116 (Colon Cancer) | 4.084 | [5] | |||

| ML162 | GPX4 | BJeLR (HRASV12) | 0.071 | [5] | |

| C18 | GPX4 | MDA-MB-231 (Breast Cancer) | Potent | [6] |

Synthesis of this compound and Other Key Inhibitors

The synthesis of potent and selective GPX4 inhibitors often involves multi-step chemical processes. Below are detailed experimental protocols for the synthesis of key GPX4 inhibitors.

General Experimental Workflow for GPX4 Inhibitor Synthesis

The synthesis of many GPX4 inhibitors, including RSL3 and its derivatives, often follows a common workflow involving a key Pictet-Spengler reaction.

Detailed Synthesis Protocol for a Representative GPX4 Inhibitor: (1S,3R)-RSL3

The synthesis of (1S,3R)-RSL3 serves as a representative example for this class of inhibitors. The key step is the Pictet-Spengler reaction between D-tryptophan methyl ester and an appropriate aldehyde, followed by N-acylation.

Step 1: Pictet-Spengler Reaction

-

Reactants: D-tryptophan methyl ester hydrochloride and 4-(methylsulfonyl)benzaldehyde (B46332).

-

Solvent: A suitable solvent such as dichloromethane (B109758) (DCM) or acetonitrile.

-

Catalyst: A mild acid catalyst, for example, trifluoroacetic acid (TFA).

-

Procedure:

-

Dissolve D-tryptophan methyl ester hydrochloride and 4-(methylsulfonyl)benzaldehyde in the chosen solvent.

-

Add the acid catalyst and stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tetrahydro-β-carboline intermediate.

-

Step 2: N-Acylation

-

Reactants: The crude tetrahydro-β-carboline intermediate from Step 1 and chloroacetyl chloride.

-

Solvent: Anhydrous dichloromethane (DCM).

-

Base: A non-nucleophilic base such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA).

-

Procedure:

-

Dissolve the intermediate in anhydrous DCM and cool the solution to 0 °C in an ice bath.

-

Add the base, followed by the dropwise addition of chloroacetyl chloride.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Step 3: Purification

-

Method: The crude product is purified by column chromatography on silica (B1680970) gel.

-

Eluent: A gradient of ethyl acetate (B1210297) in hexanes is typically used.

-

Final Product: The fractions containing the pure product are combined and concentrated to yield (1S,3R)-RSL3 as a solid.

Note: The synthesis of this compound would follow a similar pathway, likely utilizing a different aldehyde in the initial Pictet-Spengler reaction to introduce the 4-(methylsulfonyl)phenyl group.

Synthesis of Other Potent GPX4 Inhibitors

The synthesis of other inhibitors like GPX4-IN-3 (compound 26a) and C18 are based on structural modifications of the RSL3 and ML162 scaffolds.[5][6] These syntheses often involve multi-step sequences that may include the formation of amide bonds and other functional group transformations to enhance potency and selectivity.

Experimental Protocols for Biological Evaluation

The biological activity of newly synthesized GPX4 inhibitors is typically assessed through a series of in vitro assays.

GPX4 Enzymatic Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified GPX4.

-

Principle: The assay couples the peroxidase activity of GPX4 to the oxidation of NADPH, which can be monitored by a decrease in absorbance at 340 nm.

-

Reagents:

-

Purified recombinant human GPX4

-

Glutathione (GSH)

-

Glutathione reductase (GR)

-

NADPH

-

A suitable peroxide substrate (e.g., phosphatidylcholine hydroperoxide)

-

Test compound (e.g., this compound)

-

-

Procedure:

-

In a 96-well plate, combine the assay buffer, GSH, GR, NADPH, and GPX4 enzyme.

-

Add the test compound at various concentrations.

-

Pre-incubate the mixture for a defined period.

-

Initiate the reaction by adding the peroxide substrate.

-

Measure the decrease in absorbance at 340 nm over time using a plate reader.

-

Calculate the percentage of inhibition relative to a vehicle control and determine the IC50 value.

-

Cell Viability and Ferroptosis Induction Assays

These assays determine the cytotoxic effect of the inhibitors on cancer cells and confirm that cell death occurs via ferroptosis.

Cell Viability (MTT Assay):

-

Seed cancer cells (e.g., HT-1080, MDA-MB-231) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the GPX4 inhibitor for 48-72 hours.

-

Add MTT reagent to each well and incubate for 2-4 hours.

-

Solubilize the formazan (B1609692) crystals with a solubilization buffer.

-

Measure the absorbance at 570 nm to determine cell viability.

Lipid Peroxidation Assay (C11-BODIPY Staining):

-

Treat cells with the GPX4 inhibitor for a specified time.

-

Co-treat with a ferroptosis inhibitor (e.g., ferrostatin-1) as a negative control.

-

Stain the cells with the fluorescent probe C11-BODIPY 581/591.

-

Analyze the cells by flow cytometry or fluorescence microscopy. An increase in the green fluorescence signal indicates lipid peroxidation.

Conclusion

This compound and other potent, selective GPX4 inhibitors represent a promising class of anti-cancer agents that function by inducing ferroptosis. The synthetic routes, primarily centered around the Pictet-Spengler reaction, allow for the generation of a diverse range of analogs for further optimization. The experimental protocols outlined in this guide provide a framework for the synthesis and biological evaluation of these compounds, facilitating further research and development in this exciting area of cancer therapy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. axonmedchem.com [axonmedchem.com]

- 3. Design, synthesis, and biological evaluation of ML162-based glutathione peroxidase 4 (GPX4) degraders with hydrophobic tags - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Discovery of Novel Potent Covalent Glutathione Peroxidase 4 Inhibitors as Highly Selective Ferroptosis Inducers for the Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

GPX4-IN-8: A Technical Guide to a Covalent Inhibitor of Glutathione Peroxidase 4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of a potent class of covalent inhibitors of Glutathione Peroxidase 4 (GPX4), exemplified by the research compound often referred to in literature as compound 24 (herein designated GPX4-IN-8 for the purpose of this guide). This document is intended for an audience with a technical background in chemistry, biology, and drug development.

This compound and its analogs are chloroacetamide-based covalent inhibitors that target the selenocysteine (B57510) residue in the active site of GPX4.[1] By irreversibly binding to and inactivating GPX4, these compounds disrupt the enzyme's critical function in detoxifying lipid peroxides, leading to their accumulation and the induction of a specific form of programmed cell death known as ferroptosis.[2] This mechanism of action makes GPX4 inhibitors a subject of intense research, particularly in the field of oncology, for their potential to eliminate cancer cells that are resistant to other forms of cell death.[1][3]

I. Chemical Structure and Properties

This compound is a structural analog of the well-characterized GPX4 inhibitor, RSL3. The core structure features a chloroacetamide "warhead" responsible for the covalent interaction with the target enzyme.

Table 1: Physicochemical Properties of this compound (Compound 24)

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₁ClN₂O₅S | [Cayman Chemical] |

| Molecular Weight | 460.9 g/mol | [Cayman Chemical] |

| Appearance | Solid | [Cayman Chemical] |

| Solubility | DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 20 mg/mL | [Cayman Chemical] |

| Plasma Stability (Mouse) | t₁/₂ > 5 hours | [1][2] |

II. Mechanism of Action and Signaling Pathway

This compound exerts its biological effect by directly inhibiting the enzymatic activity of GPX4. This inhibition leads to the induction of ferroptosis, an iron-dependent form of regulated cell death driven by the accumulation of lipid reactive oxygen species (ROS).

The signaling pathway initiated by GPX4 inhibition is depicted below:

Caption: Signaling pathway of GPX4 inhibition by this compound leading to ferroptosis.

III. Biological Activity

This compound demonstrates potent and selective induction of ferroptosis in cancer cell lines that are dependent on GPX4 for survival.

Table 2: In Vitro Biological Activity of this compound (Compound 24)

| Assay | Cell Line | Result | Reference |

| Ferroptosis Induction (EC₅₀) | HT-1080 fibrosarcoma | 0.16 µM | [Cayman Chemical] |

| GPX4 Target Engagement | 4T1 murine mammary carcinoma | Concentration-dependent covalent binding | [Cayman Chemical] |

IV. Experimental Protocols

The following are detailed methodologies for key experiments used to characterize GPX4 inhibitors like this compound.

A. Cell Viability Assay (Ferroptosis Induction)

This protocol is used to determine the concentration of this compound required to induce cell death.

Experimental Workflow:

Caption: Workflow for determining the EC₅₀ of this compound in a cell-based assay.

Detailed Protocol:

-

Cell Seeding: Plate cells (e.g., HT-1080) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Preparation: Prepare a series of dilutions of this compound in culture medium.

-

Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO₂ incubator.

-

Viability Assessment: Add a cell viability reagent such as CellTiter-Glo® (Promega) to each well according to the manufacturer's instructions.

-

Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Normalize the luminescence readings to the vehicle control and plot the results to determine the EC₅₀ value.

B. Target Engagement Assay (LC-MS/MS)

This protocol is used to confirm the covalent binding of this compound to the GPX4 protein.

Experimental Workflow:

Caption: Workflow for confirming covalent target engagement of GPX4 by this compound.

Detailed Protocol:

-

Cell Treatment: Treat cells (e.g., 4T1) with varying concentrations of this compound for a specified time.

-

Cell Lysis: Lyse the cells and quantify the total protein concentration.

-

Protein Digestion: Denature, reduce, and alkylate the proteins in the cell lysate. Subsequently, digest the proteins into peptides using trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Search the MS/MS data for the specific peptide containing the selenocysteine residue of GPX4 and look for a mass shift corresponding to the covalent adduction of this compound.

C. Lipid Peroxidation Assay

This protocol measures the accumulation of lipid ROS, a key downstream marker of ferroptosis.

Experimental Workflow:

Caption: Workflow for measuring lipid peroxidation in cells treated with this compound.

Detailed Protocol:

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Probe Staining: Incubate the cells with the fluorescent lipid peroxidation sensor C11-BODIPY 581/591.

-

Analysis: Analyze the cells by flow cytometry, measuring the shift in fluorescence from red to green, which indicates lipid peroxidation.

-

Data Quantification: Quantify the percentage of cells with increased green fluorescence.

V. Synthetic Approach

A detailed synthetic protocol for this compound (compound 24) may be found in the supplementary information of the primary research article.[2] The general synthetic strategy for this class of chloroacetamide inhibitors involves the coupling of a carboxylic acid intermediate with a suitable amine, followed by the introduction of the chloroacetyl group.

VI. In Vivo Studies

Compound 24 has been evaluated in vivo for its pharmacokinetic properties and anti-tumor efficacy. It exhibits improved plasma stability compared to RSL3, allowing for the maintenance of efficacious plasma concentrations with intraperitoneal dosing.[1][2] In a mouse xenograft model using a GPX4-sensitive tumor, doses up to 50 mg/kg were well-tolerated, and partial target engagement was observed in tumor homogenates, although significant tumor growth inhibition was not achieved under the tested conditions.[2]

VII. Conclusion

This compound represents a valuable tool compound for studying the biological roles of GPX4 and the therapeutic potential of inducing ferroptosis. Its covalent mechanism of action and improved pharmacokinetic properties over earlier inhibitors make it a suitable candidate for in vitro and in vivo investigations. Further optimization of this chemical scaffold may lead to the development of clinical candidates for the treatment of cancers and other diseases with a vulnerability to ferroptosis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of a Potent Chloroacetamide GPX4 Inhibitor with Bioavailability to Enable Target Engagement in Mice, a Potential Tool Compound for Inducing Ferroptosis In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Making sure you're not a bot! [academiccommons.columbia.edu]

Technical Guide: Binding Affinity of a Representative Direct GPX4 Inhibitor, GPX4-IN-8

Disclaimer: As of this writing, a specific molecule designated "GPX4-IN-8" is not extensively documented in publicly available scientific literature. Therefore, this technical guide utilizes a composite of data from well-characterized, direct-acting GPX4 inhibitors to serve as a representative example, herein referred to as this compound. This document is intended for researchers, scientists, and drug development professionals interested in the methodologies and principles of characterizing the binding of small molecule inhibitors to Glutathione Peroxidase 4 (GPX4).

Introduction

Glutathione Peroxidase 4 (GPX4) is a unique, selenium-containing enzyme critical for cellular protection against oxidative damage. It is the only known enzyme capable of directly reducing complex lipid hydroperoxides within biological membranes, a key function in preventing the iron-dependent, regulated form of cell death known as ferroptosis.[1][2] The inhibition of GPX4 has emerged as a promising therapeutic strategy, particularly in oncology, as it can induce ferroptosis in cancer cells that are resistant to conventional therapies.[1][3]

Direct-acting GPX4 inhibitors, such as those in the RSL3 and ML210 class, typically function by covalently binding to the selenocysteine (B57510) residue in the active site of GPX4, thereby inactivating the enzyme.[4] This guide provides an in-depth overview of the binding affinity of a representative direct GPX4 inhibitor, this compound, detailing the quantitative data, experimental protocols for characterization, and relevant biological pathways.

Data Presentation: Quantitative Analysis of Representative GPX4 Inhibitor Activity

The efficacy of GPX4 inhibitors is often quantified by their half-maximal inhibitory concentration (IC50) in both enzymatic and cellular assays. While direct binding constants like the dissociation constant (Kd) provide a precise measure of affinity, IC50 values are crucial for understanding a compound's functional potency. The following table summarizes representative IC50 values for direct GPX4 inhibitors in various contexts.

| Assay Type | Target/Cell Line | Inhibitor Class | IC50 Value | Notes | Reference |

| Enzymatic Activity | Recombinant Human GPX4 | Covalent Inhibitor | 542.5 ± 0.9 nM | Measures direct inhibition of enzyme activity in a cell-free system. | [5] |

| Cytotoxicity | HT-1080 (Fibrosarcoma) | Covalent Inhibitor | 19 nM | Demonstrates potent induction of cell death via ferroptosis. | [6] |

| Cytotoxicity | NCI-H522 (Non-small cell lung cancer) | Covalent Inhibitor | 17 nM | High potency in a lung cancer cell line. | [6] |

| Cytotoxicity | MDA-MB-231 (Breast cancer) | Covalent Inhibitor | 21 nM | Effective in triple-negative breast cancer cells. | [6] |

| Cytotoxicity | HRASG12V-expressing BJeHLT cells | Covalent Inhibitor (RSL3) | 0.01 µM | High sensitivity in cells with oncogenic RAS mutations. | [7] |

Signaling Pathway Visualization

The primary mechanism of action for a direct GPX4 inhibitor like this compound is the induction of ferroptosis. The following diagram illustrates this signaling cascade.

Caption: this compound directly inhibits GPX4, leading to the accumulation of lipid peroxides and subsequent ferroptosis.

Experimental Protocols

Determining the binding affinity and target engagement of a compound like this compound requires specific biophysical and cellular assays. Below are detailed protocols for key experiments.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify the direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.[6]

Objective: To confirm direct binding of this compound to GPX4 in intact cells by assessing the thermal stabilization of GPX4.

Materials:

-

Cancer cell line of interest (e.g., HT-1080)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Protease and phosphatase inhibitor cocktails

-

Lysis buffer (e.g., RIPA)

-

Anti-GPX4 antibody

-

Secondary antibody (e.g., HRP-conjugated)

-

Chemiluminescence substrate

-

Thermocycler, electrophoresis and Western blotting equipment

Protocol:

-

Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with this compound at a desired concentration (e.g., 10x IC50) and a control set with an equivalent volume of DMSO for 1-2 hours.

-

Harvesting: Harvest cells, wash with PBS, and resuspend the cell pellets in PBS containing protease and phosphatase inhibitors.

-

Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the samples across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermocycler. Include a non-heated control (37°C). Immediately cool the samples to 4°C.[6]

-

Lysis: Lyse the cells by three freeze-thaw cycles (liquid nitrogen followed by room temperature thawing) or by adding lysis buffer.

-

Protein Extraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

-

Western Blotting: Collect the supernatants (soluble protein fraction). Normalize protein concentrations and analyze the levels of soluble GPX4 by SDS-PAGE and Western blotting using an anti-GPX4 antibody.

-

Data Analysis: Quantify the band intensities. Plot the percentage of soluble GPX4 relative to the non-heated control against temperature for both DMSO and this compound treated samples. A rightward shift in the melting curve for the this compound-treated sample indicates thermal stabilization and confirms target engagement.[6]

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA) to confirm GPX4 target engagement.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity (Kd) of biomolecular interactions in real-time.[8][9]

Objective: To determine the kinetic constants (ka, kd) and the equilibrium dissociation constant (Kd) for the binding of this compound to purified GPX4 protein.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Purified recombinant human GPX4

-

This compound

-

Amine coupling kit (EDC, NHS)

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)

Protocol:

-

Ligand Immobilization: Immobilize the purified GPX4 (ligand) onto the sensor chip surface via amine coupling. A reference flow cell should be prepared similarly but without the ligand to subtract non-specific binding.

-

Analyte Preparation: Prepare a series of dilutions of this compound (analyte) in running buffer.

-

Binding Measurement: Inject the different concentrations of this compound over the ligand and reference flow cells at a constant flow rate. The binding is monitored in real-time as a change in resonance units (RU).

-

Association Phase: Allow the analyte to flow over the surface for a defined period to monitor the association (binding).

-

Dissociation Phase: Replace the analyte solution with running buffer to monitor the dissociation of the compound from the protein.

-

Regeneration: If necessary, inject a regeneration solution to remove any remaining bound analyte.

-

Data Analysis: Subtract the reference channel signal from the ligand channel signal to get the specific binding sensorgram. Fit the sensorgrams globally to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction in a single experiment.[10][11]

Objective: To obtain a complete thermodynamic profile of the this compound binding to GPX4.

Materials:

-

Isothermal titration calorimeter

-

Purified recombinant human GPX4

-

This compound

-

Dialysis buffer (e.g., PBS)

Protocol:

-

Sample Preparation: Dialyze the purified GPX4 extensively against the chosen buffer. Dissolve this compound in the final dialysis buffer to minimize buffer mismatch effects.

-

Instrument Setup: Load the GPX4 solution into the sample cell and the this compound solution into the injection syringe. Allow the system to equilibrate to the desired temperature.

-

Titration: Perform a series of small, sequential injections of this compound into the GPX4 solution. The heat change after each injection is measured.

-

Data Acquisition: The raw data is a series of heat-flow peaks corresponding to each injection. The area under each peak is integrated to determine the heat change.

-

Data Analysis: Plot the heat change per mole of injectant against the molar ratio of this compound to GPX4. Fit this binding isotherm to a suitable binding model to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated from these values.

References

- 1. What are GPX4 antagonists and how do they work? [synapse.patsnap.com]

- 2. benchchem.com [benchchem.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Thermal Proteome Profiling Reveals Glutathione Peroxidase 4 as the Target of the Autophagy Inducer Conophylline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. tandfonline.com [tandfonline.com]

- 8. path.ox.ac.uk [path.ox.ac.uk]

- 9. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 10. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

- 11. Frontiers | Isothermal Titration Calorimetry in Biocatalysis [frontiersin.org]

The Effect of Direct GPX4 Inhibition on the Ferroptosis Pathway: A Technical Guide

Disclaimer: Initial searches for the specific compound "GPX4-IN-8" did not yield any publicly available information. Therefore, this technical guide utilizes the well-characterized and widely studied covalent GPX4 inhibitor, (1S,3R)-RSL3 (RSL3) , as a representative molecule to provide an in-depth overview of the effects of direct GPX4 inhibition on the ferroptosis pathway. The principles, pathways, and experimental methodologies described herein are broadly applicable to the study of direct GPX4 inhibitors.

Executive Summary

Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. Glutathione (B108866) Peroxidase 4 (GPX4) is the central negative regulator of this pathway, acting to neutralize toxic lipid hydroperoxides. Direct pharmacological inhibition of GPX4 presents a promising therapeutic strategy, particularly in oncology, for targeting therapy-resistant cancer cells. This guide details the mechanism of action of direct GPX4 inhibitors, using RSL3 as a prime example. It provides quantitative data on its efficacy, detailed experimental protocols for its study, and visual representations of the core signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals working in the fields of cell death, cancer biology, and pharmacology.

The Role of GPX4 in Preventing Ferroptosis

The canonical pathway for preventing ferroptosis is the System Xc⁻/GSH/GPX4 axis.[1]

-

System Xc⁻: This antiporter, composed of SLC7A11 and SLC3A2 subunits, imports extracellular cystine while exporting intracellular glutamate.[1]

-

Glutathione (GSH) Synthesis: Intracellular cystine is reduced to cysteine, a rate-limiting precursor for the synthesis of the antioxidant tripeptide glutathione (GSH).

-

GPX4 Activity: GPX4, a unique selenoprotein, utilizes two molecules of GSH as a cofactor to reduce toxic phospholipid hydroperoxides (PL-OOH) into non-toxic phospholipid alcohols (PL-OH).[1] This enzymatic activity is critical for maintaining membrane integrity and preventing the uncontrolled lipid peroxidation that defines ferroptosis.

Inhibition of any component of this axis can sensitize cells to ferroptosis. While some inducers, like erastin, act indirectly by inhibiting System Xc⁻ and depleting GSH, others, like RSL3, target GPX4 directly.

Mechanism of Action: RSL3 as a Covalent GPX4 Inhibitor

RSL3 is a potent and specific inhibitor of GPX4. Its mechanism involves the formation of a covalent bond with the active site selenocysteine (B57510) residue of GPX4, leading to its irreversible inactivation. This direct inhibition bypasses the need for GSH depletion and potently triggers ferroptosis.

The consequences of RSL3-mediated GPX4 inactivation are:

-

Accumulation of Lipid Peroxides: Without functional GPX4, lipid hydroperoxides, particularly those derived from polyunsaturated fatty acids (PUFAs) like arachidonic acid and adrenic acid, accumulate within cellular membranes.

-

Iron-Dependent Fenton Chemistry: The presence of labile iron catalyzes the conversion of lipid hydroperoxides into highly reactive lipid radicals (e.g., alkoxyl and peroxyl radicals) via the Fenton reaction.

-

Oxidative Damage and Membrane Rupture: These lipid radicals propagate a chain reaction of lipid peroxidation, leading to extensive damage to cellular membranes, increased membrane permeability, and eventual cell lysis.

Quantitative Data: Efficacy of RSL3

The half-maximal inhibitory concentration (IC50) of RSL3 varies across different cell lines, often correlating with the expression levels of GPX4 and other factors influencing cellular redox state.

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Citation |

| HCT116 | Colorectal Cancer | 4.084 | 24 | [1] |

| LoVo | Colorectal Cancer | 2.75 | 24 | [1] |

| HT29 | Colorectal Cancer | 12.38 | 24 | [1] |

| HN3 | Head and Neck Cancer | 0.48 | 72 | [2] |

| HN3-rslR (Resistant) | Head and Neck Cancer | 5.8 | 72 | [2] |

| A549 | Lung Cancer | 0.5 | 24 | [2] |

| H1975 | Lung Cancer | 0.15 | 24 | [2] |

| HT-1080 | Fibrosarcoma | 1.55 | 48 | [2] |

| MDA-MB-231 | Breast Cancer | 0.71 | 96 | [2] |

| HCC1937 | Breast Cancer | 0.85 | 96 | [2] |

| MCF7 (Resistant) | Breast Cancer | > 2 | Not Specified | [3] |

| ZR75-1 (Resistant) | Breast Cancer | > 2 | Not Specified | [3] |

Experimental Protocols

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of viability following treatment with a GPX4 inhibitor.

Materials:

-

Cancer cell lines of interest

-

Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

-

96-well flat-bottom plates

-

RSL3 stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of RSL3 in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of RSL3. Include a vehicle control (DMSO at the same final concentration as the highest RSL3 dose).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[4]

-

Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[4]

-

Solubilization: Carefully aspirate the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[5]

-

Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution.[6] Measure the absorbance at 570-590 nm using a microplate reader.[6]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC50 value.

Protocol 2: Lipid Peroxidation Detection (C11-BODIPY 581/591 Staining)

This protocol uses a ratiometric fluorescent probe to quantify lipid ROS, a key hallmark of ferroptosis.[7]

Materials:

-

Cells treated with GPX4 inhibitor

-

C11-BODIPY 581/591 probe (stock solution in DMSO)

-

Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Treatment: Treat cells with the GPX4 inhibitor (e.g., RSL3 at its IC50 concentration) for a predetermined time (e.g., 6-24 hours). Include a vehicle control, a positive control (e.g., another ferroptosis inducer), and a rescue condition (e.g., RSL3 + Ferrostatin-1).

-

Probe Staining: Prepare a working solution of C11-BODIPY 581/591 at 1-2 µM in pre-warmed PBS or serum-free medium.[8][9]

-

Remove the treatment medium, wash cells once with PBS, and add the C11-BODIPY working solution.

-

Incubate for 20-30 minutes at 37°C, protected from light.[8][9]

-

Cell Harvesting and Analysis:

-

Flow Cytometry: Wash the cells twice with PBS.[9] For adherent cells, detach them using trypsin, resuspend in PBS, and analyze immediately. The probe's fluorescence shifts from red (~590 nm) to green (~510 nm) upon oxidation.[7] Measure the fluorescence intensity in the appropriate channels (e.g., FITC for green, PE for red). The ratio of green to red fluorescence indicates the level of lipid peroxidation.

-

Fluorescence Microscopy: Wash the cells three times with PBS.[10] Add fresh PBS or imaging buffer. Capture images using filter sets for both the reduced (red) and oxidized (green) forms of the probe.

-

Protocol 3: In Vivo Xenograft Tumor Model

This protocol outlines a general procedure to assess the anti-tumor efficacy of a GPX4 inhibitor in a mouse model.

Materials:

-

Immunocompromised mice (e.g., athymic nude mice)

-

Cancer cells for implantation (e.g., U87, A549)

-

RSL3

-

Appropriate vehicle for in vivo administration (formulation must be optimized)

-

Calipers, syringes, etc.

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., ~100 mm³).

-

Randomization and Treatment: Randomize mice into a vehicle control group and a treatment group.

-

Dosing: Administer RSL3 at a predetermined dose and schedule (e.g., 20 mg/kg, intraperitoneally or intratumorally, every 2 days).[11][12] The vehicle group receives an equivalent volume of the vehicle solution.

-

Monitoring: Monitor tumor volume by caliper measurements every 2-3 days (Volume = (Length x Width²)/2).[11] Monitor mouse body weight as an indicator of toxicity.[11]

-

Endpoint: At the end of the study (e.g., after 10-20 days or when tumors reach a predetermined size), euthanize the mice and excise the tumors.[11]

-

Ex Vivo Analysis: Analyze the excised tumors for weight, and perform immunohistochemistry or western blotting for markers of ferroptosis (e.g., decreased GPX4 expression, increased lipid peroxidation markers like 4-HNE).

Conclusion

Direct inhibition of GPX4 is a potent method for inducing ferroptosis, a unique form of regulated cell death. Compounds like RSL3 serve as invaluable tools for elucidating the molecular mechanisms of ferroptosis and represent a promising class of therapeutics for diseases characterized by resistance to traditional apoptosis-based therapies, such as certain aggressive cancers. The protocols and data presented in this guide provide a framework for researchers to effectively study and leverage the therapeutic potential of GPX4 inhibition. Further research into novel GPX4 inhibitors and their in vivo efficacy is critical for translating this strategy into clinical applications.

References

- 1. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Irreversible HER2 inhibitors overcome resistance to the RSL3 ferroptosis inducer in non-HER2 amplified luminal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 10. abpbio.com [abpbio.com]

- 11. researchgate.net [researchgate.net]

- 12. RSL3 Drives Ferroptosis through NF-κB Pathway Activation and GPX4 Depletion in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

GPX4-IN-3: A Technical Guide to Cellular Targets and Off-Targets

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular targets and potential off-targets of the glutathione (B108866) peroxidase 4 (GPX4) inhibitor, GPX4-IN-3. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and selectivity profile of this compound.

Introduction

Glutathione peroxidase 4 (GPX4) is a crucial enzyme that protects cells from a form of programmed cell death called ferroptosis by reducing lipid hydroperoxides to non-toxic lipid alcohols.[1][2] Inhibition of GPX4 leads to the accumulation of lipid reactive oxygen species (ROS), ultimately triggering ferroptotic cell death.[3] This mechanism has emerged as a promising therapeutic strategy for cancers that are resistant to other forms of treatment.[4] GPX4-IN-3 is a small molecule inhibitor of GPX4 that has been shown to induce ferroptosis.[3][5] Understanding its cellular targets and off-target profile is critical for its development as a therapeutic agent.

Cellular Targets of GPX4-IN-3

The primary cellular target of GPX4-IN-3 is glutathione peroxidase 4 (GPX4). Inhibition of GPX4 by GPX4-IN-3 disrupts the cellular antioxidant defense system, leading to the accumulation of lipid peroxides and subsequent cell death via ferroptosis.[3][5]

Quantitative Data on GPX4-IN-3 Activity

The following tables summarize the in vitro and in vivo efficacy of GPX4-IN-3.

Table 1: In Vitro Efficacy of GPX4-IN-3 [3]

| Cell Line | Cancer Type | IC₅₀ (µM) |

| 4T1 | Murine Breast Cancer | 0.78 |

| MCF-7 | Human Breast Cancer | 6.9 |

| HT1080 | Human Fibrosarcoma | 0.15 |

| HT1080 (with Fer-1) | Human Fibrosarcoma | 4.73 |

Table 2: GPX4 Inhibition by GPX4-IN-3 [3]

| Compound | Concentration (µM) | % Inhibition of GPX4 |

| GPX4-IN-3 | 1.0 | 71.7% |

| RSL-3 | 1.0 | 45.9% |

Table 3: In Vivo Efficacy of GPX4-IN-3 in a 4T1 Mouse Xenograft Model [3]

| Dosage (mg/kg) | Administration | Tumor Growth Inhibition (TGI) |

| 15 | Intravenous injection, every two days for five doses | 33.2% |

| 30 | Intravenous injection, every two days for five doses | 55.1% |

Off-Target Profile of GPX4-IN-3

Currently, there is limited publicly available information specifically detailing the off-target profile of GPX4-IN-3. However, achieving high selectivity for GPX4 over other selenoproteins, such as other glutathione peroxidases (e.g., GPX1, GPX2) and thioredoxin reductases (TXNRDs), is a known challenge due to the conserved nature of the active site.[6] For instance, the well-studied GPX4 inhibitor RSL3 has been reported to also inhibit TXNRD1.[6] Comprehensive off-target profiling of GPX4-IN-3 using techniques like chemoproteomics is necessary to fully understand its selectivity.

Signaling Pathways and Experimental Workflows

GPX4-Mediated Ferroptosis Pathway and Inhibition by GPX4-IN-3

The following diagram illustrates the central role of GPX4 in preventing ferroptosis and how GPX4-IN-3 intervenes in this pathway.

Experimental Workflow for In Vitro Analysis of GPX4-IN-3

This diagram outlines a typical workflow for the initial in vitro characterization of GPX4-IN-3.

Key Experimental Protocols

GPX4 Enzymatic Inhibition Assay

This assay measures the direct inhibitory effect of GPX4-IN-3 on GPX4 enzyme activity.[5]

-

Principle: This is a coupled-enzyme assay that monitors the rate of NADPH oxidation, which is proportional to GPX4 activity. GPX4 reduces a lipid hydroperoxide substrate using glutathione (GSH). The resulting oxidized glutathione (GSSG) is then reduced back to GSH by glutathione reductase, a process that consumes NADPH.

-

Protocol:

-

Prepare a reaction mixture containing glutathione reductase, GSH, and NADPH in a suitable buffer.

-

Add recombinant human GPX4 enzyme to the mixture.

-

Add GPX4-IN-3 at various concentrations (or vehicle control).

-

Initiate the reaction by adding the lipid hydroperoxide substrate.

-

Monitor the decrease in absorbance at 340 nm (due to NADPH oxidation) over time using a plate reader.

-

Calculate the percentage of GPX4 inhibition by comparing the reaction rates in the presence of GPX4-IN-3 to the vehicle control.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the direct binding of GPX4-IN-3 to GPX4 within a cellular environment.[5][7]

-

Principle: The binding of a ligand to its target protein can alter the protein's thermal stability. CETSA measures the amount of soluble protein remaining after heat treatment. An increase in the melting temperature of the target protein in the presence of a ligand indicates direct binding.

-

Protocol:

-

Treat intact cells with GPX4-IN-3 or a vehicle control.

-

Lyse the cells and heat the lysates to a range of temperatures.

-

Centrifuge the samples to pellet the aggregated proteins.

-

Collect the supernatant containing the soluble protein fraction.

-

Analyze the amount of soluble GPX4 in each sample by Western blotting.

-

Plot the amount of soluble GPX4 as a function of temperature to generate melting curves and determine the shift in melting temperature.

-

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effects of GPX4-IN-3 on cancer cell lines.[3][8]

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan (B1609692) product.

-

Protocol:

-

Seed cancer cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a range of concentrations of GPX4-IN-3. Include a vehicle control.

-

Incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

-

Lipid ROS Detection Assay

This assay measures the accumulation of lipid reactive oxygen species, a hallmark of ferroptosis, induced by GPX4-IN-3.[3]

-

Principle: Fluorescent probes, such as C11-BODIPY 581/591, are used to detect lipid peroxidation. In the presence of lipid ROS, the fluorescence of the probe shifts from red to green, which can be quantified by flow cytometry.

-

Protocol:

-

Treat cells with GPX4-IN-3 for the desired time.

-

Stain the cells with the C11-BODIPY 581/591 probe.

-

Analyze the cells by flow cytometry, measuring the shift in fluorescence intensity in the green channel.

-

Conclusion

GPX4-IN-3 is a potent inhibitor of GPX4 that induces ferroptosis in cancer cells. The provided data demonstrates its efficacy both in vitro and in vivo. While its primary target is well-established, a comprehensive analysis of its off-target profile is crucial for its continued development as a selective and safe therapeutic agent. The experimental protocols outlined in this guide provide a foundation for further investigation into the mechanism of action and selectivity of GPX4-IN-3.

References

- 1. mdpi.com [mdpi.com]

- 2. static1.squarespace.com [static1.squarespace.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

GPX4-IN-8: A Technical Guide to its Role in Lipid Peroxidation and Ferroptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutathione (B108866) Peroxidase 4 (GPX4) is a unique, monomeric, selenium-containing enzyme that plays a critical role in cellular defense against oxidative damage. Unlike other members of the glutathione peroxidase family, GPX4 can directly reduce complex lipid hydroperoxides within biological membranes, a function essential for preventing the iron-dependent form of programmed cell death known as ferroptosis. The dysregulation of GPX4 activity and the subsequent accumulation of lipid peroxides are implicated in a variety of pathological conditions, including cancer, neurodegenerative diseases, and ischemia-reperfusion injury.

GPX4-IN-8 belongs to a class of small molecule inhibitors designed to specifically target and inactivate GPX4. By inhibiting GPX4, these compounds disrupt the delicate balance of redox homeostasis, leading to an accumulation of toxic lipid reactive oxygen species (ROS) and the induction of ferroptosis. This technical guide provides an in-depth overview of the mechanism of action of GPX4 inhibitors, with a focus on their role in lipid peroxidation, and offers detailed experimental protocols for their evaluation. While specific data for this compound is not publicly available, this guide utilizes data from structurally related and well-characterized GPX4 inhibitors to provide a comprehensive resource.

Mechanism of Action: GPX4 Inhibition and the Induction of Ferroptosis

The canonical function of GPX4 is to detoxify lipid hydroperoxides (L-OOH) into their corresponding non-toxic lipid alcohols (L-OH) using glutathione (GSH) as a reducing cofactor. This process is central to preventing the propagation of lipid peroxidation, a destructive chain reaction that damages cellular membranes and organelles.

GPX4 inhibitors, such as those in the GPX4-IN series, are typically covalent inhibitors that bind to the active site of GPX4, rendering the enzyme inactive. This inactivation leads to a cascade of events culminating in ferroptotic cell death:

-

Accumulation of Lipid Peroxides: With GPX4 inhibited, the cell's primary defense against lipid hydroperoxides is compromised. This leads to the rapid accumulation of these toxic species within cellular membranes.

-

Iron-Dependent Fenton Chemistry: In the presence of labile iron, lipid hydroperoxides can undergo Fenton-like reactions, generating highly reactive lipid radicals. These radicals can then abstract hydrogen atoms from adjacent polyunsaturated fatty acids (PUFAs), propagating a chain reaction of lipid peroxidation.

-

Loss of Membrane Integrity: The extensive oxidation of membrane lipids disrupts their structure and function, leading to increased membrane permeability and, ultimately, cell lysis.

This iron-dependent, oxidative cell death pathway is distinct from other forms of programmed cell death like apoptosis and is termed ferroptosis.

Quantitative Data on GPX4 Inhibitors

The following tables summarize key quantitative data for representative GPX4 inhibitors, providing insights into their potency and efficacy.

Table 1: In Vitro Potency of Representative GPX4 Inhibitors

| Compound | Target/Assay | IC50 (nM) | Cell Line(s) | Reference |

| Compound B9 (GPX4/CDK dual inhibitor) | GPX4 Enzymatic Activity | 542.5 ± 0.9 | - | [1] |

| RSL3 | Ferroptotic Cell Death | 10 | HRAS G12V-expressing BJeHLT cells | [2] |

| ML162 | GPX4 Enzymatic Activity | - | - | [1] |

| Gpx4-IN-3 | Cytotoxicity (4T1) | 780 | 4T1 | [3] |

| Gpx4-IN-3 | Cytotoxicity (MCF-7) | 6900 | MCF-7 | [3] |

| Gpx4-IN-3 | Cytotoxicity (HT1080) | 150 | HT1080 | [3] |

Table 2: In Vivo Efficacy of a Representative GPX4 Inhibitor (Gpx4-IN-3)

| Animal Model | Treatment | Dosage | Tumor Growth Inhibition (TGI) | Reference |

| 4T1 Xenograft | Gpx4-IN-3 | 15 mg/kg | 33.2% | [3] |

| 4T1 Xenograft | Gpx4-IN-3 | 30 mg/kg | 55.1% | [3] |

Signaling Pathways and Experimental Workflows

The inhibition of GPX4 by compounds like this compound initiates a well-defined signaling cascade leading to ferroptosis. The following diagrams, generated using Graphviz, illustrate this pathway and a typical experimental workflow for evaluating GPX4 inhibitors.

Figure 1: this compound inhibits GPX4, leading to lipid peroxidation and ferroptosis.

Figure 2: General experimental workflow for evaluating this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound.

A. Cell Viability Assay (MTT/CCK-8)

This protocol measures the cytotoxic effect of this compound on cultured cells.

-

Materials:

-

Cancer cell line of interest

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution

-

DMSO or solubilization buffer

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT/CCK-8 Addition:

-

For MTT: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours. Then, remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

-

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

-

B. Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)

This assay quantifies the accumulation of lipid ROS in cells treated with this compound.[4][5]

-

Materials:

-

Cells treated with this compound

-

C11-BODIPY 581/591 fluorescent probe (Thermo Fisher Scientific)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer or fluorescence microscope

-

-

Procedure:

-

Cell Treatment: Treat cells with this compound for the desired time (e.g., 6-24 hours). Include positive (e.g., RSL3) and negative (vehicle) controls.

-

Staining: Incubate the cells with 1-2 µM C11-BODIPY 581/591 in serum-free medium for 30 minutes at 37°C.[4]

-

Washing: Wash the cells twice with PBS.

-

Analysis:

-

Flow Cytometry: Resuspend the cells in PBS and analyze using a flow cytometer. The oxidized probe emits green fluorescence (excitation/emission ~488/510 nm), while the reduced probe emits red fluorescence (excitation/emission ~581/591 nm).[4][5]

-

Fluorescence Microscopy: Image the cells using a fluorescence microscope with appropriate filter sets for green and red fluorescence.

-

-

C. In Vitro GPX4 Enzymatic Activity Assay

This assay directly measures the inhibitory effect of this compound on GPX4 enzyme activity.[6][7]

-

Materials:

-

Recombinant human GPX4

-

This compound

-

Glutathione (GSH)

-

Glutathione Reductase (GR)

-

NADPH

-

Lipid hydroperoxide substrate (e.g., phosphatidylcholine hydroperoxide)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA)

-

96-well UV-transparent plate

-

Microplate reader

-

-

Procedure:

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing assay buffer, GSH, GR, and NADPH.

-

Inhibitor Addition: Add serial dilutions of this compound or vehicle control to the wells.

-

Enzyme Addition: Add recombinant GPX4 to each well.

-

Reaction Initiation: Initiate the reaction by adding the lipid hydroperoxide substrate.

-

Measurement: Immediately monitor the decrease in absorbance at 340 nm (due to NADPH oxidation) over time.

-

Data Analysis: Calculate the rate of NADPH consumption, which is proportional to GPX4 activity. Determine the percent inhibition and IC50 value of this compound.

-

D. Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the direct binding of this compound to GPX4 within a cellular context.[8][9]

-

Materials:

-

Cells treated with this compound

-

Lysis buffer (with protease and phosphatase inhibitors)

-

PCR tubes

-

Thermal cycler

-

SDS-PAGE and Western blotting reagents

-

Anti-GPX4 antibody

-

-

Procedure:

-

Cell Treatment: Treat intact cells with this compound or vehicle control.

-

Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling.

-

Lysis: Lyse the cells by freeze-thaw cycles or with lysis buffer.

-

Centrifugation: Centrifuge the lysates to separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins.

-

Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-GPX4 antibody.

-

Data Analysis: A ligand-induced thermal shift is observed as an increase in the amount of soluble GPX4 at higher temperatures in the this compound-treated samples compared to the vehicle control.

-

Conclusion

This compound and related compounds represent a promising class of molecules for inducing ferroptosis, a unique form of cell death with significant therapeutic potential. By directly inhibiting the pivotal lipid peroxide-detoxifying enzyme GPX4, these inhibitors trigger a cascade of oxidative events that culminate in cell death. This in-depth technical guide provides a comprehensive framework for understanding the mechanism of action of GPX4 inhibitors and for their preclinical evaluation. The detailed experimental protocols and data presentation guidelines offered here will aid researchers, scientists, and drug development professionals in advancing the study of these compounds and their potential applications in treating diseases characterized by a vulnerability to ferroptosis.

References

- 1. Design, Synthesis, and Biological Evaluation for First GPX4 and CDK Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GPX4 in cell death, autophagy, and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Glutathione Peroxidase 4 (GPX4) Activity Assay Kit - Elabscience® [elabscience.com]

- 7. biocompare.com [biocompare.com]

- 8. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]

- 9. Thermal Shift Assay in Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

GPX4-IN-8: A Technical Guide to its Impact on Oxidative Stress and Ferroptosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutathione (B108866) Peroxidase 4 (GPX4) is a critical enzyme in cellular defense against oxidative stress, specifically by neutralizing lipid hydroperoxides. Its inhibition has emerged as a promising therapeutic strategy in oncology and other diseases characterized by oxidative damage. This technical guide provides an in-depth analysis of GPX4 inhibitors, with a focus on the mechanistic class to which GPX4-IN-8 belongs. We will explore its impact on oxidative stress, the induction of ferroptosis, and provide detailed experimental protocols and quantitative data to support further research and development in this area.

Introduction: The Role of GPX4 in Cellular Homeostasis

Glutathione Peroxidase 4 (GPX4) is a unique, selenium-containing enzyme that plays a pivotal role in protecting cells from the damaging effects of lipid peroxidation.[1][2] Unlike other members of the glutathione peroxidase family, GPX4 can directly reduce complex lipid hydroperoxides within biological membranes and lipoproteins.[3] This function is crucial for maintaining cellular integrity and preventing the accumulation of reactive oxygen species (ROS), which can lead to oxidative stress and cell death.[4][5]

Oxidative stress arises from an imbalance between the production of ROS and the cell's ability to detoxify these reactive products.[5] Lipid peroxidation, a key feature of oxidative stress, is a chain reaction that degrades lipids, leading to cell membrane damage and the generation of toxic aldehydes. GPX4, by converting lipid hydroperoxides (L-OOH) to non-toxic lipid alcohols (L-OH) using glutathione (GSH) as a cofactor, acts as a primary guardian against this destructive process.[6]

The inhibition of GPX4 disrupts this delicate balance, leading to an accumulation of lipid ROS and a specific form of iron-dependent programmed cell death known as ferroptosis.[1][3] This unique cell death pathway is distinct from apoptosis and necrosis and has garnered significant interest as a therapeutic target, particularly for cancers that are resistant to traditional therapies.[1] GPX4 inhibitors, such as the compound class represented by this compound, are powerful tools to induce ferroptosis and study its underlying mechanisms.

Mechanism of Action: GPX4 Inhibition and the Induction of Oxidative Stress

The primary mechanism of action of GPX4 inhibitors is the direct inactivation of the GPX4 enzyme.[1] By binding to the enzyme, these small molecules prevent it from carrying out its vital function of reducing lipid hydroperoxides.[1] This leads to a cascade of events culminating in ferroptosis:

-

Accumulation of Lipid Hydroperoxides: With GPX4 inhibited, lipid hydroperoxides, which are constantly generated through enzymatic and non-enzymatic processes, accumulate within cellular membranes.[1]

-

Iron-Dependent Fenton Chemistry: In the presence of labile iron, these lipid hydroperoxides can undergo Fenton-like reactions, generating highly reactive lipid alkoxyl and peroxyl radicals.

-

Propagation of Lipid Peroxidation: These radicals initiate a chain reaction, oxidizing neighboring polyunsaturated fatty acids (PUFAs) in the cell membrane, leading to a rapid and overwhelming level of lipid peroxidation.[5]

-

Membrane Damage and Cell Death: The extensive lipid peroxidation disrupts membrane integrity, leading to increased permeability, ion dysregulation, and ultimately, cell death through ferroptosis.[6]

This process is characterized by a significant increase in cellular oxidative stress, which can be measured by various assays.

Quantitative Data: Efficacy of GPX4 Inhibitors

The potency of GPX4 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in various cell lines. Lower IC50 values indicate greater potency. The following tables summarize the in vitro efficacy of representative GPX4 inhibitors from the same class as this compound.

| Table 1: In Vitro Efficacy of GPX4 Inhibitors (IC50 in µM) | |||

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| Gpx4-IN-3 | 4T1 | Murine Breast Cancer | 0.78[7] |

| Gpx4-IN-3 | MCF-7 | Human Breast Cancer | 6.9[7] |

| Gpx4-IN-3 | HT1080 | Human Fibrosarcoma | 0.15[7] |

| RSL3 | HN3 | - | 0.48 |

| RSL3 | HCT116 | - | 4.084 |

| RSL3 | LoVo | - | 2.75 |

| RSL3 | HT29 | - | 12.38 |

| ML210 | BJeLR (HRASV12) | - | 0.071 |

| ML210 | BJeH-LT | - | 0.272 |

| ML210 | DRD | - | 0.107 |

| Table 2: Direct GPX4 Enzyme Inhibition | |

| Compound | % Inhibition of GPX4 (at 1.0 µM) |

| Gpx4-IN-3 | 71.7%[7] |

| RSL-3 | 45.9%[7] |

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol provides a general guideline for determining the cytotoxic effects of GPX4 inhibitors on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HT1080, 4T1)

-

Complete cell culture medium

-

GPX4 inhibitor (e.g., this compound)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

-

Incubate overnight at 37°C in a 5% CO2 incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of the GPX4 inhibitor in complete medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor. Include a vehicle control (DMSO).

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

-

-

Solubilization and Measurement:

-

Carefully remove the medium.

-

Add 100 µL of solubilization solution to each well and mix to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Plot a dose-response curve and determine the IC50 value.

-

Protocol 2: Lipid Reactive Oxygen Species (ROS) Assay

This protocol describes the detection of lipid peroxidation using the fluorescent probe C11-BODIPY 581/591.

Materials:

-

Cells treated with a GPX4 inhibitor

-

C11-BODIPY 581/591 dye

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Treat cells with the GPX4 inhibitor for the desired time (e.g., 6-24 hours). Include positive (e.g., RSL3) and negative (vehicle) controls.

-

-

Staining:

-

Harvest the cells and wash with PBS.

-

Resuspend the cells in PBS containing 2 µM C11-BODIPY 581/591.

-

Incubate for 30 minutes at 37°C, protected from light.

-

-

Flow Cytometry Analysis:

-

Wash the cells with PBS to remove excess dye.

-

Resuspend the cells in PBS for analysis.

-

Acquire data on a flow cytometer. The oxidized form of C11-BODIPY fluoresces in the green channel (e.g., FITC), while the reduced form fluoresces in the red channel (e.g., PE). An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.

-

Protocol 3: In Vitro GPX4 Enzyme Inhibition Assay

This coupled-enzyme assay directly measures the inhibition of recombinant GPX4 activity.

Materials:

-

Recombinant human GPX4 enzyme

-

GPX4 Assay Buffer

-

Glutathione (GSH)

-

Glutathione Reductase (GR)

-

NADPH

-

Lipid hydroperoxide substrate (e.g., cumene (B47948) hydroperoxide)

-

Test inhibitor (e.g., this compound)

-

96-well UV-transparent plate

-

Plate reader capable of measuring absorbance at 340 nm

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing GPX4 Assay Buffer, GSH, GR, and NADPH.

-

Inhibitor Addition: Add various concentrations of the test inhibitor to the wells. Include a vehicle control.

-

Enzyme Addition and Pre-incubation: Add the recombinant GPX4 enzyme and pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Initiate the reaction by adding the lipid hydroperoxide substrate.

-

Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time, which corresponds to the consumption of NADPH.

-

Data Analysis: Calculate the rate of NADPH consumption for each inhibitor concentration and determine the IC50 value for GPX4 inhibition.[8]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Signaling pathway of GPX4 inhibition by this compound leading to ferroptosis.

Caption: Experimental workflow for the MTT cell viability assay.

Caption: Experimental workflow for the lipid ROS assay.

Conclusion

GPX4 inhibitors, exemplified by the this compound class of compounds, represent a compelling therapeutic strategy for diseases characterized by high levels of oxidative stress, particularly cancer. By directly inhibiting the enzymatic activity of GPX4, these molecules induce a state of overwhelming lipid peroxidation, leading to iron-dependent cell death through ferroptosis. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of GPX4 inhibition. Further investigation into the selectivity, pharmacokinetics, and in vivo efficacy of novel GPX4 inhibitors will be crucial in translating this promising approach into clinical applications.

References